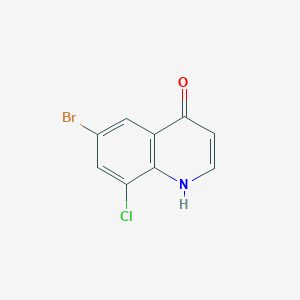

6-Bromo-8-chloro-1,4-dihydroquinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-8-chloro-1,4-dihydroquinolin-4-one is a heterocyclic compound with the molecular formula C9H5BrClNO and a molecular weight of 258.5 g/mol. This compound has attracted considerable attention due to its potential biological and pharmacological properties.

Métodos De Preparación

The synthesis of 6-Bromo-8-chloro-1,4-dihydroquinolin-4-one involves several steps. One common method includes the reaction of 6-bromo-8-chloroquinoline with a suitable reagent to introduce the 1,4-dihydroquinolin-4-one moiety . The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency .

Análisis De Reacciones Químicas

6-Bromo-8-chloro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different dihydroquinoline derivatives.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that 6-Bromo-8-chloro-1,4-dihydroquinolin-4-one exhibits notable antimicrobial properties. It has been studied for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action involves inhibition of specific enzymes and receptors critical for microbial growth.

Anticancer Research

The compound has shown promise in anticancer research, particularly in inhibiting cancer cell proliferation. Studies have focused on its interactions with molecular targets involved in cell signaling pathways that regulate cancer progression. Further research is necessary to elucidate the precise mechanisms through which this compound exerts its effects on cancer cells.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as an antibacterial agent.

- Anticancer Properties : In vitro assays revealed that this compound effectively reduced the viability of breast cancer cells (MDA-MB-231), indicating its potential as a therapeutic agent for cancer treatment .

- Mechanistic Insights : Research highlighted that the compound interacts with specific molecular targets, leading to apoptosis in cancer cells. This interaction is crucial for developing targeted therapies against resistant cancer types.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one | Similar quinoline core; different chlorine position | Varies in biological activity due to structural differences |

| 4-Hydroxy-2-quinolones | Shares quinoline core; contains hydroxyl group | Exhibits different pharmacological activities |

| 6-Bromo-4-chloroquinoline | Contains similar halogen substitutions | Different reactivity patterns due to lack of dihydro structure |

The distinct substitution pattern of this compound contributes to its unique chemical and biological properties compared to these related compounds.

Mecanismo De Acción

The mechanism of action of 6-Bromo-8-chloro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects . The compound’s structure allows it to bind to these targets and modulate their activity, which is crucial for its pharmacological properties .

Comparación Con Compuestos Similares

6-Bromo-8-chloro-1,4-dihydroquinolin-4-one can be compared with other quinoline derivatives such as:

6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one: This compound has similar structural features but differs in the position of the chlorine atom.

4-Hydroxy-2-quinolones: These compounds share the quinoline core but have different functional groups, leading to varied biological activities.

Quinoline derivatives: These include a wide range of compounds with diverse pharmacological properties, such as antimalarial and antimicrobial agents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

6-Bromo-8-chloro-1,4-dihydroquinolin-4-one is a heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This compound features a unique substitution pattern that enhances its pharmacological properties, making it an interesting subject of study in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C9H7BrClN1O1 with a molecular weight of 258.5 g/mol. The structure consists of a bicyclic ring system, incorporating a benzene ring fused to a partially saturated pyridine ring. The bromine atom is located at the 6th position and the chlorine atom at the 8th position, contributing to its unique chemical behavior and biological activity .

Biological Activity

Research indicates that this compound exhibits notable antimicrobial and anticancer properties:

- Antimicrobial Activity :

- The compound has been evaluated for its effectiveness against various microbial strains. Studies show that it inhibits the growth of bacteria and fungi by interacting with specific enzymes and receptors critical for microbial survival .

- Anticancer Activity :

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes that are crucial for cancer cell metabolism and microbial growth. This includes inhibition of proteases and other critical enzymes involved in cellular processes .

- Receptor Interaction : It may also interact with various receptors involved in signaling pathways that regulate cell growth and apoptosis .

Comparative Analysis

To understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Bromo-7-chloro-3,4-dihydroquinolin-2(1H)-one | Similar quinoline core; different chlorine position | Varies in biological activity due to structural differences |

| 4-Hydroxy-2-quinolones | Shares quinoline core; contains hydroxyl group | Exhibits different pharmacological activities |

| 6-Bromo-4-chloroquinoline | Contains similar halogen substitutions | Different reactivity patterns due to lack of dihydro structure |

This table illustrates how variations in structure can lead to significant differences in biological activity.

Case Studies

Several studies have highlighted the potential of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against Mycobacterium tuberculosis, showing promising results compared to standard treatments .

- Cancer Cell Line Studies : In experiments involving various cancer cell lines, treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent .

Propiedades

IUPAC Name |

6-bromo-8-chloro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBPYCWMMCNFFGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.